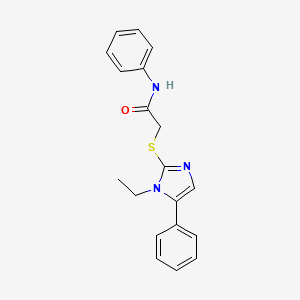

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazole ring, which is a common motif in many biologically active molecules, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted phenylacetamide derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Wirkmechanismus

The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)acetonitrile

- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its specific substitution pattern, which can lead to unique interactions with biological targets. This makes it a valuable compound for the development of new drugs and materials with tailored properties.

Biologische Aktivität

Overview

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound characterized by its unique imidazole structure, which is known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O2S, with a molecular weight of approximately 342.4 g/mol. The compound features an imidazole ring, which plays a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. This mechanism is crucial for compounds designed to target bacterial enzymes or other critical biological pathways.

- Receptor Binding : The phenylacetamide moiety enhances binding affinity to hydrophobic pockets in proteins, facilitating interaction with various receptors involved in signaling pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study evaluated several derivatives for their minimum inhibitory concentration (MIC) against various pathogens:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Most active against Staphylococcus aureus |

| 4a | Not specified | Effective against multiple strains |

| 5a | Not specified | Moderate activity observed |

These derivatives not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Cytotoxicity and Selectivity

In terms of cytotoxicity, these compounds exhibited low hemolytic activity, indicating a favorable safety profile. Hemolytic assays showed % lysis ranging from 3.23% to 15.22%, significantly lower than the control (Triton X-100). Additionally, the compounds had IC50 values greater than 60 μM, suggesting non-cytotoxic effects on human cells .

Study on Antimicrobial Activity

In a comprehensive study published in ACS Omega, the antimicrobial efficacy of various derivatives was assessed through time-kill assays and biofilm inhibition tests. The results indicated that compound 7b not only inhibited bacterial growth effectively but also reduced biofilm formation significantly, demonstrating potential as a therapeutic agent against resistant strains of bacteria .

Inhibition of Enzymatic Activity

Another research highlighted the compound's role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes involved in bacterial DNA replication and folate metabolism:

| Target Enzyme | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

These findings indicate that the compound could be pivotal in developing new antibacterial therapies targeting these essential enzymes .

Eigenschaften

IUPAC Name |

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-2-22-17(15-9-5-3-6-10-15)13-20-19(22)24-14-18(23)21-16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGKGCPHZNIJSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.